molecular formula C11H10N6 B1614638 Bentemazole CAS No. 63927-95-7

Bentemazole

Cat. No. B1614638
CAS RN: 63927-95-7
M. Wt: 226.24 g/mol
InChI Key: YIMUZODUAWKOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bentemazole is a chemical compound that belongs to the class of benzimidazoles . It is used as an anthelmintic, or anti-worm, medication . It prevents worms from growing or multiplying in the body . Bentemazole is used to treat infections caused by worms such as threadworm . It may also be used to treat pinworm (when it occurs with threadworm), hookworm, whipworm, roundworm, and trichinosis .


Synthesis Analysis

Benzimidazoles, including Bentemazole, play a significant role as therapeutic agents . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The synthesis of benzimidazole involves the use of non-environmental organic compounds and application of high energy synthetic methods . Many efficient methods have been developed for the synthesis of benzimidazole using nanocatalyst or nanostructures .


Molecular Structure Analysis

The molecular formula of Bentemazole is C11H10N6 . Its molecular weight is 226.24 . The structure of Bentemazole is achiral .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This is particularly relevant in the context of chemical reactions involving Bentemazole.

Scientific Research Applications

Agriculture: Fungicide Development

Bentemazole, as a derivative of benzimidazole, has been utilized in the development of fungicides. These compounds are known for their systemic broad-spectrum action against plant pathogens . They are particularly effective in preventing and controlling various plant diseases caused by fungi, making them valuable in agricultural practices to ensure crop health and yield.

Medicine: Therapeutic Applications

In the medical field, benzimidazole derivatives like Bentemazole have been explored for their therapeutic potential. They have been found to possess a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties . This makes them candidates for drug development in treating various diseases.

Environmental Science: Pollutant Treatment

Bentemazole’s role in environmental science is linked to its potential use in pollutant detection and treatment. Nanozymes, which are nanomaterials with enzyme-like activity, have been applied for the degradation of various organic pollutants, and Bentemazole could be part of this innovative approach to environmental remediation .

Material Science: Responsive Materials

In material science, benzimidazole derivatives are incorporated into the design of responsive materials. These materials can react to stimuli such as pH, temperature, or light, and are used in various applications, including medical devices and therapeutics . Bentemazole could contribute to the development of such smart materials.

Biochemistry: Enzyme Inhibition

Bentemazole’s biochemical applications are significant due to its role in enzyme inhibition. Benzimidazole derivatives have been used to inhibit enzymes that are crucial in disease progression, making them important in the study of disease mechanisms and the development of new treatments .

Pharmacology: Drug Development

Lastly, in pharmacology, Bentemazole is part of the benzimidazole class, which has been extensively researched for drug development. These compounds are known to inhibit various enzymes and possess therapeutic uses across a spectrum of conditions, including diabetes, cancer, and infectious diseases .

Mechanism of Action

Target of Action

Bentemazole, like other benzimidazole anthelmintics, primarily targets the β-tubulin of parasite cells . β-tubulin is a key protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

Bentemazole selectively blocks the synthesis of microtubules by binding to β-tubulin . This action inhibits the polymerization of tubulin dimers in parasite cells, leading to the loss of cytoplasmic microtubules . The disruption of the cytoskeleton interferes with vital processes such as cell division and nutrient uptake, ultimately leading to the death of the parasite .

Biochemical Pathways

It is known that the disruption of microtubule formation affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects of these disruptions can lead to cell death and the elimination of the parasite from the host organism .

Pharmacokinetics

Similar benzimidazole anthelmintics, such as mebendazole, have been studied extensively . These drugs are generally well-absorbed with good bioavailability . They are metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of Bentemazole’s action is the death of the parasite. By disrupting the formation of microtubules, Bentemazole inhibits essential cellular processes, leading to the death of the parasite . This results in the elimination of the parasite from the host organism, alleviating symptoms and curing the infection .

Action Environment

The efficacy and stability of Bentemazole, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and the individual’s metabolic rate . .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, including Bentemazole, is an increasingly active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

5-(1-benzylimidazol-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUZODUAWKOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213724
Record name Bentemazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bentemazole

CAS RN

63927-95-7
Record name Bentemazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentemazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bentemazole
Reactant of Route 2
Bentemazole
Reactant of Route 3
Bentemazole
Reactant of Route 4
Bentemazole
Reactant of Route 5
Bentemazole
Reactant of Route 6
Bentemazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.